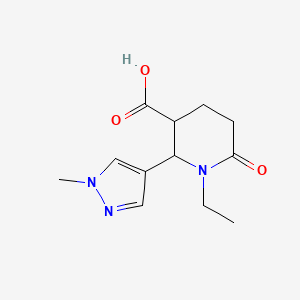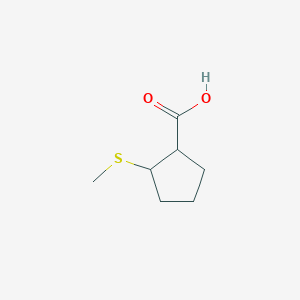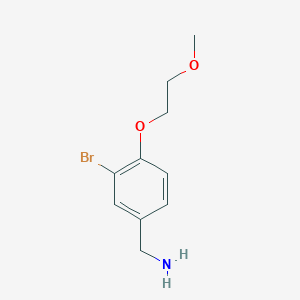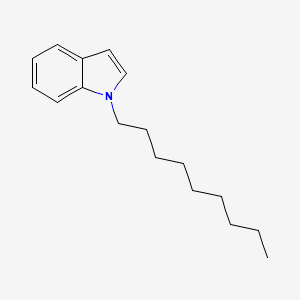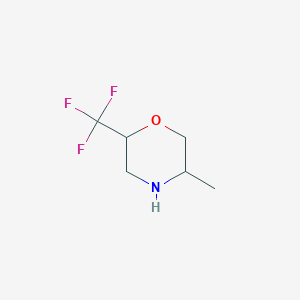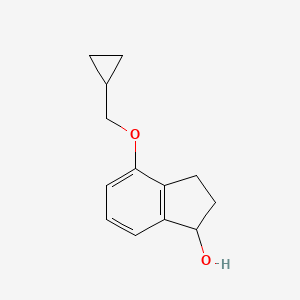
4-フルオロ-2-(チアゾール-4-イル)フェノール
概要
説明
4-Fluoro-2-(thiazol-4-yl)phenol is a chemical compound characterized by a fluorine atom and a thiazole ring attached to a phenol group. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
科学的研究の応用
4-Fluoro-2-(thiazol-4-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of dyes, fungicides, and other chemical products.
作用機序
Target of Action
Thiazole derivatives, which include 4-fluoro-2-(thiazol-4-yl)phenol, have been found in many biologically active compounds such as antimicrobial, antifungal, and antitumor drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
4-Fluoro-2-(thiazol-4-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, 4-Fluoro-2-(thiazol-4-yl)phenol has shown potential in inhibiting certain microbial enzymes, thereby exhibiting antimicrobial properties .
Cellular Effects
The effects of 4-Fluoro-2-(thiazol-4-yl)phenol on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, 4-Fluoro-2-(thiazol-4-yl)phenol affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . This compound also modulates cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-(thiazol-4-yl)phenol exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and subsequent cell death . Additionally, it inhibits the activity of certain enzymes involved in cellular metabolism, leading to reduced energy production and cell proliferation . The compound also influences gene expression by modulating transcription factors and signaling pathways, resulting in altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-(thiazol-4-yl)phenol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and air . Degradation products of 4-Fluoro-2-(thiazol-4-yl)phenol have been found to have reduced biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-(thiazol-4-yl)phenol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
4-Fluoro-2-(thiazol-4-yl)phenol is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to affect the levels of key metabolites involved in energy production and cellular signaling .
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-(thiazol-4-yl)phenol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-(thiazol-4-yl)phenol plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Its presence in the mitochondria is particularly significant, as it can disrupt mitochondrial function and induce apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(thiazol-4-yl)phenol typically involves the following steps:
Thiazole Synthesis: The thiazole ring is usually synthesized through the reaction of a suitable amine with carbon disulfide and an α-halocarbonyl compound.
Phenol Formation: The phenol group is introduced through hydroxylation reactions, often using reagents like hydrobromic acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Fluoro-2-(thiazol-4-yl)phenol may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 4-Fluoro-2-(thiazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenol group to quinones or other oxidized forms.
Reduction: Reduction reactions can reduce the thiazole ring or the fluorine atom.
Substitution: Substitution reactions can replace the fluorine atom or other substituents on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Thiol derivatives and reduced fluorinated compounds.
Substitution Products: Various substituted thiazoles and phenols.
類似化合物との比較
4-Fluoro-2-(thiazol-4-yl)phenol is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2,4-Disubstituted thiazoles, 4-Fluoro-2-(2-methylthiazol-4-yl)phenol, N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide.
Uniqueness: The presence of the fluorine atom and the specific positioning of the thiazole ring contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-fluoro-2-(1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNRLTSGOQVABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)
